Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate
CAS No.: 1133419-00-7
Cat. No.: VC0046938
Molecular Formula: C20H20ClNO5S
Molecular Weight: 421.892
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133419-00-7 |
|---|---|
| Molecular Formula | C20H20ClNO5S |
| Molecular Weight | 421.892 |
| IUPAC Name | ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
| Standard InChI | InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |
| Standard InChI Key | JCSQLIDJOVIORL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate, also known as Tolvaptan Impurity 23, is a complex organic compound with a molecular formula of C20H20ClNO5S and a molecular weight of 421.89 g/mol . It is classified under the CAS number 1133419-00-7 and is used in pharmaceutical research, particularly as an impurity in the synthesis of Tolvaptan, a vasopressin receptor antagonist .
Biological Activity
While specific biological activities of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with enzymes and receptors. These interactions can modulate various biological pathways, including those related to metabolic processes and cellular signaling.
Storage and Handling
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate should be stored in a sealed container at a temperature between 2-8°C to maintain its stability . It is classified with a signal word of "Warning" and requires precautions such as P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume